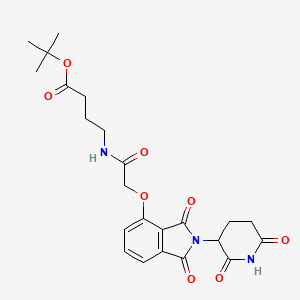
Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate is a useful research compound. Its molecular formula is C23H27N3O8 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate, also referred to as M4, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : Tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethyl)carbamate
- Molecular Formula : C20H26N4O5
- Molecular Weight : 402.45 g/mol
- CAS Number : 2523017-09-4
- Purity : 95% .
M4 exhibits a multifaceted mechanism of action that includes:
- Inhibition of β-secretase and Acetylcholinesterase : M4 has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical enzymes involved in the pathogenesis of Alzheimer's disease through amyloid beta (Aβ) aggregation .
- Reduction of Inflammatory Cytokines : In vitro studies indicate that M4 can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes activated by Aβ 1-42 . This suggests a protective effect against neuroinflammation associated with AD.
- Prevention of Astrocyte Cell Death : The compound demonstrated a moderate protective effect on astrocyte cells against Aβ-induced toxicity by reducing oxidative stress markers and inflammatory responses .
In Vitro Studies
In vitro experiments have highlighted several key findings regarding the biological activity of M4:
- Cell Viability : M4 treatment resulted in improved cell viability in astrocyte cultures exposed to Aβ 1-42, indicating its potential neuroprotective effects.
- Cytokine Modulation : The compound significantly reduced TNF-α levels compared to untreated controls, although results were not statistically significant when compared to other treatments .
In Vivo Studies
In vivo investigations using scopolamine-induced models of Alzheimer’s disease revealed:
- Amyloidogenesis Inhibition : M4 administration led to a decrease in Aβ levels compared to control groups, although it did not achieve statistical significance against standard treatments like galantamine .
Case Studies
A notable case study involved the administration of M4 in a rodent model designed to mimic Alzheimer’s pathology. The results indicated:
| Parameter | Control Group | M4 Treatment | Galantamine Treatment |
|---|---|---|---|
| Aβ Levels | High | Moderate | Low |
| TNF-α Levels | Elevated | Reduced | Significantly Reduced |
| Cell Viability (%) | 50% | 75% | 80% |
This table illustrates the comparative effectiveness of M4 against traditional treatments, highlighting its potential as a multi-target therapeutic agent.
Eigenschaften
IUPAC Name |
tert-butyl 4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8/c1-23(2,3)34-18(29)8-5-11-24-17(28)12-33-15-7-4-6-13-19(15)22(32)26(21(13)31)14-9-10-16(27)25-20(14)30/h4,6-7,14H,5,8-12H2,1-3H3,(H,24,28)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXYKIDXBUSLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














